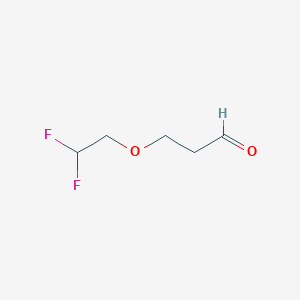

3-(2,2-Difluoroethoxy)propanal

Beschreibung

3-(2,2-Difluoroethoxy)propanal is a fluorinated aldehyde with the molecular formula C₅H₈F₂O₂ and a molecular weight of 146.11 g/mol. Its structure consists of a propanal backbone (CH₃-CHO) substituted with a 2,2-difluoroethoxy group (-OCH₂CF₂H) at the third carbon. The aldehyde functional group confers high electrophilicity, making it reactive in nucleophilic additions and condensations (e.g., forming Schiff bases). The 2,2-difluoroethoxy moiety enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and low polar surface area.

Eigenschaften

IUPAC Name |

3-(2,2-difluoroethoxy)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c6-5(7)4-9-3-1-2-8/h2,5H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTNTCOLJAREJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556788-85-2 | |

| Record name | 3-(2,2-difluoroethoxy)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)propanal typically involves the reaction of 3-hydroxypropanal with 2,2-difluoroethanol under acidic or basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypropanal is replaced by the difluoroethoxy group. The reaction conditions often include the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2,2-Difluoroethoxy)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products:

Oxidation: 3-(2,2-Difluoroethoxy)propanoic acid

Reduction: 3-(2,2-Difluoroethoxy)propanol

Substitution: Various substituted products depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

3-(2,2-Difluoroethoxy)propanal has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a substrate for various aldehyde dehydrogenases and other related enzymes.

Medicine: Research into potential pharmaceutical applications includes the development of new drugs that incorporate the difluoroethoxy moiety to enhance bioavailability and metabolic stability.

Wirkmechanismus

The mechanism of action of 3-(2,2-Difluoroethoxy)propanal involves its interaction with various molecular targets, primarily through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, such as lysine or cysteine, leading to the formation of Schiff bases or thiohemiacetals. These interactions can modulate the activity of enzymes and other proteins, thereby affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variants

Methyl 3-(2,2-Difluoroethoxy)propanoate

- Molecular Formula : C₇H₁₀F₂O₃

- Molecular Weight : 180.15 g/mol

- Key Differences : Replaces the aldehyde group with a methyl ester (-COOCH₃). This modification reduces electrophilicity, making it more stable and suitable as a synthetic intermediate for pharmaceuticals or agrochemicals. Four suppliers list this compound, indicating industrial relevance .

3-(2,2-Difluoroethoxy)propan-1-amine

- Molecular Formula: C₅H₁₁F₂NO

- Molecular Weight : 139.14 g/mol

- Key Differences : Substitutes the aldehyde with an amine (-NH₂), enabling participation in amidation or alkylation reactions. Its lower molecular weight and basicity make it a versatile building block in drug discovery .

3-[3-(2,2-Difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic Acid

- Molecular Formula : C₉H₉F₂N₃O₅

- Molecular Weight : 265.17 g/mol

- Key Differences: Incorporates a nitro group (-NO₂) and pyrazole ring, increasing steric bulk and polarity. The carboxylic acid (-COOH) enhances water solubility, suggesting applications in bioactive molecules (e.g., enzyme inhibitors).

Fluorinated Ether Derivatives

2-Methyl-3-(3-(2,2,2-Trifluoroethoxy)phenyl)propanoic Acid

- Molecular Formula : C₁₂H₁₃F₃O₃

- Molecular Weight : 262.2 g/mol

- Key Differences: Features a trifluoroethoxy (-OCH₂CF₃) group attached to a phenyl ring. The aromatic system and additional fluorine atoms increase hydrophobicity and metabolic resistance, typical of nonsteroidal anti-inflammatory drug (NSAID) precursors .

Propanoyl Fluorides (e.g., 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)-propanoyl Fluoride)

Physicochemical and Application Comparison

Research Findings and Trends

- Reactivity : The aldehyde group in this compound enables faster reactions in condensations compared to ester or acid derivatives, as seen in analogous electrophilic substitutions .

- Metabolic Stability : Fluorinated ethers (e.g., difluoroethoxy, trifluoroethoxy) improve resistance to oxidative degradation, a critical factor in drug design .

- Commercial Viability: Methyl 3-(2,2-difluoroethoxy)propanoate has broader supplier availability than the discontinued propanoic acid derivatives, highlighting its practical utility .

Biologische Aktivität

3-(2,2-Difluoroethoxy)propanal is an organic compound with significant biological activity due to its functional groups, particularly the aldehyde moiety. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential interactions with biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure:

- Molecular Formula: C5H8F2O2

- CAS Number: 1556788-85-2

Synthesis:

The compound is synthesized through a nucleophilic substitution reaction involving 3-hydroxypropanal and 2,2-difluoroethanol, typically under acidic or basic conditions. Catalysts such as sulfuric acid or sodium hydroxide are often employed to facilitate this reaction. The reaction conditions can be optimized for industrial production using continuous flow reactors to improve yield and purity .

The biological activity of this compound primarily stems from its aldehyde group. Aldehydes can form covalent bonds with nucleophilic residues in proteins (e.g., lysine and cysteine), leading to the formation of Schiff bases or thiohemiacetals. These interactions can modulate enzyme activity and influence various biochemical pathways .

Biological Activity

Enzyme Interactions:

this compound serves as a substrate for aldehyde dehydrogenases and other related enzymes. Its ability to interact with these enzymes suggests potential applications in metabolic studies and drug design .

Pharmaceutical Applications:

Research indicates that incorporating the difluoroethoxy moiety into pharmaceutical compounds can enhance bioavailability and metabolic stability. This characteristic makes it a candidate for developing new therapeutic agents targeting various diseases .

Case Study 1: Enzyme-Catalyzed Reactions

A study investigated the role of this compound as a substrate for aldehyde dehydrogenase. The findings revealed that the compound significantly modulated enzyme activity, indicating its potential use in metabolic engineering .

Case Study 2: Drug Development

In a recent investigation into drug candidates incorporating difluoroethoxy groups, researchers found that compounds featuring this moiety exhibited improved pharmacokinetic properties compared to their non-fluorinated counterparts. This study highlights the importance of structural modifications in drug design .

Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Serves as a substrate for aldehyde dehydrogenases; modulates enzyme activity. |

| Pharmaceutical Potential | Enhances bioavailability and metabolic stability in drug design; promising candidate for therapies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.